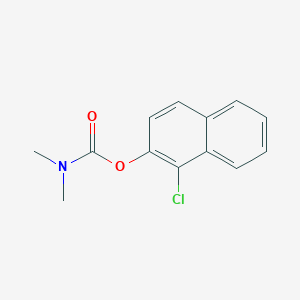

![molecular formula C19H22N2O5S B5537463 [2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

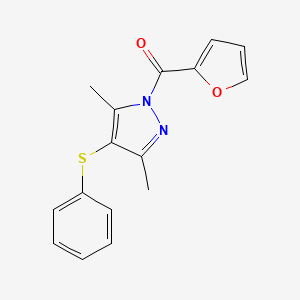

The synthesis of phenothiazine derivatives often involves N-alkylation, where specific substituents are introduced to enhance the molecule's properties, such as polarity and fluorescence. A notable example is the alkylation of 2-methoxy-10H-phenothiazine to introduce 3-dimethylaminopropyl groups, which can be further derivatized to enhance the molecule's solubility and reactivity (Quesneau et al., 2020). This process is crucial for developing phenothiazine-coumarin hybrid dyes with desirable spectral features, particularly NIR-I emission in aqueous media.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, including "[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate," is characterized by the presence of a phenothiazine core, which significantly influences its electronic and optical properties. The structure of related compounds, such as O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate, has been elucidated using X-ray diffraction, revealing insights into the molecular configuration and interatomic distances that dictate the compound's reactivity and interaction with other molecules (Althoff et al., 2019).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, including S-oxidation, which can be utilized for fluorogenic detection of reactive oxygen species (ROS). This capability makes them valuable tools in bioanalytical applications, where their reaction with ROS can be monitored through changes in fluorescence intensity (Quesneau et al., 2020).

科学的研究の応用

Synthesis of Bioactive Compounds and Fluorescent Probes

A study revisited the N-alkylation of 2-methoxy-10H-phenothiazine, emphasizing its value as a building block for synthesizing bioactive compounds and fluorescent probes. The research focused on introducing substituents that can be converted into cationic or zwitterionic side chains, enhancing the polarity of hydrophobic molecular scaffolds. This approach led to the creation of phenothiazine-coumarin hybrid dyes with notable NIR-I emission in aqueous media, aiming at novel fluorescent markers for bioanalytical applications, including the detection of reactive oxygen species (ROS) (Quesneau et al., 2020).

Antitussive Agents Development

Research into the pharmacological activities of phenothiazine-10-carboxylic acid derivatives identified compounds with antitussive activity comparable to codeine. One specific compound, dimethyl-amino-ethoxy-ethyl phenothiazine-10-carboxylate, was highlighted for its strong antitussive efficacy, low toxicity, and minimal antispasmodic activity, suggesting its potential for clinical use as a non-narcotic cough suppressant (Chappel et al., 1958).

Nonaqueous Redox Flow Batteries

A study explored the functionalization of a phenothiazine core to develop soluble multi-electron-transfer organic redox couples for nonaqueous redox flow batteries. The synthesis and electrochemical analysis of new phenothiazine derivatives demonstrated their potential as two-electron donors compatible with nonaqueous electrolytes, offering insights for the design of redox flow batteries (Attanayake et al., 2019).

作用機序

特性

IUPAC Name |

2-(3-methoxyphenothiazin-10-yl)-N,N-dimethylethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS.C2H2O4/c1-18(2)10-11-19-14-6-4-5-7-16(14)21-17-12-13(20-3)8-9-15(17)19;3-1(4)2(5)6/h4-9,12H,10-11H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDMCNQFONOULT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(C=C(C=C2)OC)SC3=CC=CC=C31.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Methoxy-phenothiazin-10-yl)-ethyl]-dimethyl-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5537396.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

![ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5537412.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)